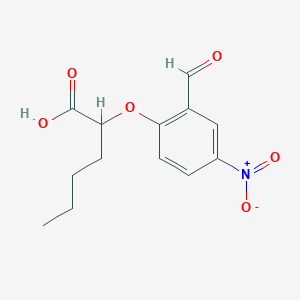

2-(2-Formyl-4-nitrophenoxy)hexanoic acid

Description

Properties

IUPAC Name |

2-(2-formyl-4-nitrophenoxy)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-2-3-4-12(13(16)17)20-11-6-5-10(14(18)19)7-9(11)8-15/h5-8,12H,2-4H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZBIATZHUXDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457713 | |

| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335153-21-4 | |

| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335153-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335153214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocol for 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, a bifunctional organic compound with significant applications in chemical biology and medicinal chemistry. The document details the synthetic pathway, experimental procedures, and the role of this compound as a versatile linker in the development of targeted molecular probes and therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a key synthetic intermediate characterized by a molecular formula of C₁₃H₁₅NO₆ and a molecular weight of 281.27 g/mol .[1] Its structure incorporates an aldehyde group, a carboxylic acid, and a nitrophenoxy moiety. This unique combination of functional groups makes it an invaluable tool for the construction of complex biomolecules. The aldehyde allows for covalent linkage to amine-containing molecules, while the carboxylic acid provides a handle for further derivatization, such as attachment to solid supports or fluorescent tags.[1] The nitro group modulates the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde.[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a precursor followed by the hydrolysis of the resulting ester.

Step 1: Nitration of Methyl 2-(2-formylphenoxy)hexanoate

The initial step involves the nitration of Methyl 2-(2-formylphenoxy)hexanoate to yield Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This reaction introduces the nitro group onto the aromatic ring.

Experimental Protocol:

-

Preparation of the Nitrating Agent: A mixture of nitric acid (HNO₃, 65% w/w) and sulfuric acid (H₂SO₄, 98% w/w) in a 1:3 molar ratio is prepared and cooled to 5°C.[2]

-

Reaction: Methyl 2-(2-formylphenoxy)hexanoate (30 g, 0.12 mol) is dissolved in dichloromethane. This solution is then added dropwise to the pre-cooled nitrating agent at 5°C. The reaction mixture is stirred for 10 minutes.[2]

-

Workup: The reaction mixture is filtered, and the collected crude product is washed with water and then with dichloromethane to remove impurities.[2]

Step 2: Hydrolysis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

The second step is the hydrolysis of the methyl ester intermediate to produce the final carboxylic acid product.

Experimental Protocol:

-

Reaction Setup: Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate (29.5 g) is suspended in water and heated to 50°C.[2]

-

Acidification: Aqueous hydrochloric acid (10.8 g of concentrated HCl in 50 mL of water) is slowly added to the suspension to adjust the pH to 1.8.[2]

-

Crystallization: The acidic solution is then cooled to 45°C to induce the crystallization of the product.[2]

-

Isolation: The solid product is isolated by filtration, washed with water, and dried at 55°C for 12 hours.[2]

Quantitative Data

While specific percentage yields for each step are not consistently reported in the available literature, the protocols provided are standard procedures in organic synthesis. The yield and purity of the final product should be assessed using standard analytical techniques.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm, a formyl proton at approximately δ 9.8-10.2 ppm, and aliphatic protons of the hexanoic acid chain.[2] |

| IR Spectroscopy | Characteristic peaks for the carbonyl groups of the aldehyde and carboxylic acid, the nitro group, and the aromatic ring. |

| Mass Spectrometry | The predicted mass-to-charge ratio ([M-H]⁻) for the deprotonated molecule is 280.08266.[3] |

| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the final compound. |

Application in Drug Development: A Linker for PROTACs

This compound is a valuable bifunctional linker used in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.

The following diagram illustrates the general workflow for utilizing this linker in the synthesis of a PROTAC and its subsequent mechanism of action in a cell.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde, a carboxylic acid, and a nitrophenoxy moiety, makes it a versatile intermediate for the synthesis of complex molecular probes, enzyme inhibitors, and pharmaceutical agents, notably as a precursor in the synthesis of the antiarrhythmic drug dronedarone.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough review of available data reveals a combination of predicted and experimental values for the physicochemical properties of this compound. While experimental data for some key parameters remain elusive in publicly accessible literature, computational predictions provide valuable insights.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₆ | Benchchem[1] |

| Molecular Weight | 281.27 g/mol | Benchchem[1] |

| CAS Number | 335153-21-4 | Sinco Pharmachem Inc.[2] |

| XlogP (Predicted) | 2.6 | PubChem[3] |

| Predicted Collision Cross Section ([M-H]⁻) | 163.2 Ų | PubChem[3] |

| Predicted Collision Cross Section ([M+H]⁺) | 161.1 Ų | PubChem[3] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its methyl ester precursor followed by hydrolysis.

Step 1: Synthesis of Methyl 2-(2-Formyl-4-nitrophenoxy)hexanoate

The synthesis of the methyl ester precursor, methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, is achieved through the condensation of 2-hydroxy-5-nitrobenzaldehyde with a methyl 2-bromohexanoate. This procedure is based on methodologies described in the literature, such as the work by Kwiecień (2004).[4]

Materials:

-

2-hydroxy-5-nitrobenzaldehyde

-

Methyl 2-bromohexanoate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde and methyl 2-bromohexanoate in dimethylformamide.

-

Add potassium carbonate to the solution.

-

Heat the reaction mixture with stirring for a specified duration as optimized for the reaction scale.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield pure methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

Step 2: Hydrolysis of Methyl 2-(2-Formyl-4-nitrophenoxy)hexanoate

The final step involves the acid-catalyzed hydrolysis of the methyl ester to yield the desired carboxylic acid.

Materials:

-

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Suspend methyl 2-(2-formyl-4-nitrophenoxy)hexanoate in water in a round-bottom flask.

-

Heat the suspension to approximately 50°C.

-

Slowly add a solution of hydrochloric acid while monitoring the pH, adjusting it to the acidic range required for hydrolysis.

-

Maintain the reaction at an elevated temperature with stirring until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to induce crystallization of the product.

-

Filter the solid product, wash with cold water to remove any remaining acid and impurities.

-

Dry the purified this compound in a vacuum oven.

Mandatory Visualization

Logical Relationship: Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from its starting materials.

Caption: Two-step synthesis of the target compound.

Experimental Workflow: General Purification

This diagram outlines a general workflow for the purification of an organic compound synthesized in the laboratory.

References

An In-Depth Technical Guide to 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid (CAS 335153-21-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Formyl-4-nitrophenoxy)hexanoic acid, with CAS number 335153-21-4, is a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry and chemical biology. Its unique structure, featuring a reactive aldehyde, a carboxylic acid, and a nitrophenoxy core, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role as a linker in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and characterization methods are also presented to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₃H₁₅NO₆ and a molecular weight of approximately 281.27 g/mol .[1][2][3] The presence of both a carboxylic acid and an aldehyde group, along with a nitro-substituted aromatic ring, dictates its chemical reactivity and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 335153-21-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅NO₆ | [1][2][3] |

| Molecular Weight | 281.27 g/mol | [1][2] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a precursor followed by hydrolysis.

Experimental Protocol: Synthesis

Step 1: Nitration of Methyl 2-(2-formylphenoxy)hexanoate [4]

-

Precursor Preparation: Dissolve Methyl 2-(2-formylphenoxy)hexanoate (30 g, 0.12 mol) in dichloromethane.

-

Nitrating Agent Preparation: Prepare a cooled (5°C) mixture of nitric acid (HNO₃, 65% w/w) and sulfuric acid (H₂SO₄, 98% w/w) in a 1:3 molar ratio.

-

Reaction: Add the precursor solution dropwise to the nitrating agent at 5°C. Stir the mixture for 10 minutes.

-

Workup: Filter the reaction mixture. Wash the crude product with water and then with dichloromethane to yield Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate.

Step 2: Hydrolysis to this compound [4]

-

Reagents: Prepare an aqueous solution of hydrochloric acid (HCl) by dissolving 10.8 g of concentrated HCl in 50 mL of water.

-

Reaction: Suspend Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate (29.5 g) in water and heat to 50°C. Slowly add the HCl solution to adjust the pH to 1.8.

-

Precipitation: Cool the acidic solution to 45°C to induce crystallization of the final product.

-

Isolation: Filter the solid product, wash it with water, and dry at 55°C for 12 hours.

Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity >98% |

| Mass Spectrometry (MS) | Molecular ion peaks corresponding to the molecular weight |

| Proton Nuclear Magnetic Resonance (¹H-NMR) | Formyl proton signal at δ 9.8–10.2 ppm; Nitrophenoxy aromatic protons at δ 7.5–8.5 ppm |

Applications in Drug Discovery and Chemical Biology

The bifunctional nature of this compound makes it a highly valuable tool for researchers. The aldehyde group allows for site-specific conjugation to primary amines on biomolecules through the formation of a Schiff base, which can be subsequently stabilized by reduction.[4] The carboxylic acid moiety provides a handle for further derivatization, such as attachment to solid supports or fluorescent tags via amide or ester linkages.[4] The nitro group modulates the electronic properties of the aromatic ring and can be reduced to an aniline for additional functionalization.[4]

PROTAC Linker

A significant application of this molecule is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for orienting the target protein and the E3 ligase optimally for ubiquitination.

Caption: General mechanism of action for a PROTAC.

Bioconjugation and Molecular Probes

The reactivity of the aldehyde group makes this compound suitable for labeling proteins, peptides, and other biomolecules.[4] This allows for the development of molecular probes to study biological processes.

References

spectral data for 2-(2-Formyl-4-nitrophenoxy)hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional organic compound with significant potential in medicinal chemistry and drug development. Its structure, incorporating a carboxylic acid, an aldehyde, and a nitro-substituted aromatic ring, makes it a versatile intermediate for the synthesis of complex molecules, including derivatives with potential therapeutic applications. This document provides a comprehensive overview of its synthesis and known biological context.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₆ |

| Molecular Weight | 281.26 g/mol |

| CAS Number | 335153-21-4 |

Spectral Data

Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Predicted mass spectrometry data is available on databases such as PubChem, showing an expected [M-H]⁻ peak at m/z 280.08266.[1] Researchers are advised to perform their own spectral analysis upon synthesis.

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process involving the synthesis of the corresponding methyl ester followed by its hydrolysis.

Step 1: Synthesis of rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate[2]

This procedure involves the reaction of 5-nitrosalicylaldehyde with methyl 2-bromohexanoate.

-

Materials:

-

5-nitrosalicylaldehyde (0.2 mol, 33.4 g)

-

Methyl 2-bromohexanoate (0.2 mol, 41.8 g)

-

Anhydrous potassium carbonate (0.2 mol, 27.6 g)

-

Dimethylformamide (DMF) (400 ml)

-

Methanol (for crystallization)

-

-

Procedure:

-

A mixture of 5-nitrosalicylaldehyde, methyl 2-bromohexanoate, and anhydrous potassium carbonate in DMF is prepared.

-

The reaction mixture is heated at 92-94 °C (365-367 K) for 3.5 hours.

-

After the reaction is complete, the precipitate is filtered and washed.

-

The crude product is crystallized from methanol (15 ml for 0.1 g of product) at room temperature to yield colorless crystals of rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

-

Step 2: Hydrolysis to this compound

This protocol describes the conversion of the methyl ester to the final carboxylic acid.

-

Materials:

-

Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate (29.5 g)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate is suspended in water and heated to 50°C.

-

Aqueous HCl (prepared by diluting 10.8 g of concentrated HCl in 50 mL of water) is added slowly to adjust the pH to 1.8.

-

The acidic solution is then cooled to 45°C to induce crystallization of the product.

-

The solid product is isolated by filtration, washed with water, and dried at 55°C for 12 hours.

-

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Biological Context and Potential Applications

While specific signaling pathways for this compound are not detailed in the current literature, its structural motifs suggest potential areas of biological activity.

Antimicrobial Activity of Derivatives

A study by Goszczyńska et al. (2015) investigated the antibacterial properties of Schiff bases and secondary amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.[2][3][4] This research demonstrated that derivatives of the core structure of this compound exhibit moderate-to-good activity against Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, and Streptococcus mutans.[2][4] This suggests that the 2-(2-formyl-4-nitrophenoxy)alkanoate scaffold could be a valuable starting point for the development of novel antibacterial agents.

The general mechanism of action for many nitro-containing antimicrobial compounds involves the reduction of the nitro group within the microbial cell to produce toxic radical species. These reactive intermediates can then damage cellular components, such as DNA, leading to cell death.

Caption: Postulated antimicrobial mechanism for nitroaromatic compounds.

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes. While its own biological activity is not yet characterized, derivatives of its core structure have shown promising antibacterial activity. Further research into this compound and its analogues could lead to the development of new therapeutic agents. The lack of publicly available spectral data highlights the need for researchers to perform and publish full characterization of such important synthetic intermediates.

References

- 1. PubChemLite - this compound (C13H15NO6) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Applications of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional organic compound with significant potential in chemical biology and medicinal chemistry research. Its structure, featuring an aldehyde, a carboxylic acid, and a nitro group, makes it a versatile tool for bioconjugation, molecular probe synthesis, and as an intermediate in the development of novel therapeutics. The hexanoic acid side chain is intended to provide favorable solubility characteristics and flexibility. This guide provides an in-depth overview of the solubility of this compound in organic solvents, detailed experimental protocols for its determination, and potential signaling pathways where it or similar structures may be relevant.

Chemical Properties

| Property | Value |

| CAS Number | 335153-21-4 |

| Molecular Formula | C₁₃H₁₅NO₆ |

| Molecular Weight | 281.27 g/mol |

| Appearance | Likely a solid |

| Key Functional Groups | Aldehyde, Carboxylic Acid, Nitro Group, Ether Linkage |

Solubility Data

| Solvent | Polarity Index | Predicted Solubility | Quantitative Data (g/L at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Data not available |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Data not available |

| Acetone | 5.1 | Moderate | Data not available |

| Isopropanol | 3.9 | Moderate | Data not available |

| Ethyl Acetate | 4.4 | Moderate-Low | Data not available |

| Dichloromethane (DCM) | 3.1 | Low | Data not available |

| Toluene | 2.4 | Low | Data not available |

| Hexane | 0.1 | Very Low | Data not available |

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of an organic compound like this compound.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely used method to determine the thermodynamic equilibrium solubility.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to rest to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid from the liquid phase.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility in g/L or mol/L.

Kinetic Solubility Determination

This method is often used in early drug discovery to quickly assess solubility.

Materials:

-

A stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Aqueous buffer or organic solvent of interest.

-

96-well plates.

-

Plate reader (nephelometry or turbidimetry).

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Dispense the aqueous buffer or organic solvent into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the wells to create a dilution series.

-

Monitor the plate for the appearance of precipitation over time using a plate reader that can detect light scattering.

-

The concentration at which precipitation is first observed is considered the kinetic solubility.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet elucidated, its structural motifs suggest potential areas of investigation, particularly in the context of drug development. Compounds containing nitroaromatic groups are known to be of interest in various therapeutic areas.

For instance, nitro compounds have been explored as hypoxia-activated prodrugs in cancer therapy. In hypoxic tumor environments, the nitro group can be reduced to a reactive species that induces cell death. Furthermore, the carboxylic acid functionality allows for the molecule to interact with various biological targets or to be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins involved in disease pathways.

The diagram below illustrates a hypothetical mechanism where a nitrophenoxy-containing compound could act as a prodrug that, upon activation, releases a payload that inhibits a key signaling pathway, such as a kinase cascade involved in cell proliferation.

Caption: Hypothetical signaling pathway for a nitrophenoxy-based prodrug.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

Conclusion

This compound is a compound of interest for various applications in drug discovery and chemical biology. While specific solubility data is sparse, established protocols can be readily applied to determine its solubility profile in a range of organic solvents. Understanding its solubility is a critical first step for its effective use in synthesis, formulation, and biological screening. Further research into its biological activity may uncover its role in modulating key signaling pathways, opening new avenues for therapeutic intervention.

mechanism of action of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid derivatives

An In-depth Technical Guide on the Core Utility of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives are not typically characterized by a direct mechanism of action on a specific biological target. Instead, their significance in biomedical research and drug discovery lies in their role as sophisticated bifunctional chemical tools. This guide elucidates the core utility of these compounds as versatile precursors and linkers for the synthesis of complex, biologically active molecules. The primary applications involve leveraging the dual reactivity of the formyl and carboxylic acid functional groups for bioconjugation, the creation of molecular probes, and as key intermediates in the synthesis of potent kinase inhibitors.

Core Chemical Features and Reactivity

This compound is a multifaceted organic compound designed for chemical biology and medicinal chemistry applications.[1] Its structure incorporates two key reactive moieties: an aldehyde (formyl) group and a carboxylic acid, connected by a nitrophenoxy linker with a hexanoic acid spacer.[1]

-

Aldehyde (Formyl) Group: This group is highly reactive towards primary amines, such as those on the surface of proteins (e.g., lysine residues). The reaction proceeds via the formation of a Schiff base, which can be subsequently stabilized by reduction to form a stable covalent bond.[1]

-

Carboxylic Acid Group: This functional group provides a handle for further chemical modifications, such as attachment to solid supports, fluorescent dyes, or other molecular entities through amide or ester linkages.[1]

-

Nitro Group: The electron-withdrawing nature of the nitro group modulates the reactivity of the aromatic ring and the aldehyde. It can also be reduced to an amine, providing another site for functionalization.[1]

-

Hexanoic Acid Spacer: This aliphatic chain imparts flexibility and favorable solubility, which helps to minimize steric hindrance during conjugation reactions.[1]

Primary Application: A Precursor for Kinase Inhibitors

A primary application of this compound derivatives is in the synthesis of complex heterocyclic compounds with therapeutic potential. Notably, its methyl ester, 2-(2-Formyl-4-Nitrophenoxy)-Hexanoate, is a documented precursor in the synthetic preparation of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones.[2] This class of molecules has been identified as a potent scaffold for kinase inhibitors.

Targeting the Wnt/β-catenin Pathway: TNIK Inhibition

Derivatives of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one, which are synthesized from precursors like this compound, have been identified as a new class of potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK).[3] TNIK is a critical downstream signaling protein in the Wnt/β-catenin pathway, which is frequently dysregulated in colorectal cancer (CRC).[3] Inhibition of TNIK by these compounds has been shown to suppress CRC cell proliferation and migration.[3]

Targeting Glaucoma: ROCK Inhibition

In a similar vein, the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold has been successfully utilized to develop inhibitors of Rho-associated protein kinases (ROCK). ROCK inhibitors are a promising therapeutic class for the treatment of glaucoma by lowering intraocular pressure.

The following table summarizes the quantitative data for representative compounds synthesized using this structural scaffold.

| Compound Class | Target Kinase | Representative Compound | IC₅₀ Value | Application |

| 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative | TNIK | Compound 21k | 0.026 ± 0.008 µM | Colorectal Cancer |

| 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative | ROCK II | Compound 12b | 3 nM | Glaucoma |

Data sourced from studies on the final synthesized products, not the precursor itself.[3][4]

Signaling Pathway: Inhibition of the Wnt/TNIK Axis

The diagram below illustrates the signaling pathway targeted by the final products derived from this compound. These derivatives function by inhibiting TNIK, thereby blocking the downstream effects of the Wnt signaling pathway that contribute to colorectal cancer progression.

Caption: Inhibition of TNIK by Benzo[f][1][2]oxazepin-5-one Derivatives.

Application as a Bifunctional Linker in Bioconjugation

The dual reactivity of this compound makes it an invaluable tool for creating complex biomolecules, such as antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). The workflow below illustrates its conceptual use in linking a protein to another molecule of interest (e.g., a fluorescent dye or a small molecule drug).

Caption: Conceptual workflow for protein bioconjugation.

Experimental Protocols

General Protocol for Protein Labeling via Reductive Amination

This protocol is a representative example of how this compound, activated with a payload, can be used to label a protein.

Materials:

-

Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound derivative, pre-activated with a molecule of interest via its carboxylic acid group.

-

Sodium cyanoborohydride (NaCNBH₃) solution.

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Buffer Exchange: Ensure the protein of interest is in an amine-free buffer (e.g., PBS). Adjust the protein concentration to 1-5 mg/mL.

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the activated this compound derivative. A typical starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, or overnight at 4°C, to allow for Schiff base formation.

-

Reduction: Add a fresh solution of sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

-

Incubation (Reduction): Incubate for an additional 1 hour at room temperature to reduce the Schiff base to a stable secondary amine bond.

-

Quenching: Add the quenching solution to stop the reaction by consuming any unreacted aldehyde groups.

-

Purification: Remove the excess, unreacted labeling reagent and byproducts by purifying the labeled protein using size-exclusion chromatography or dialysis.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Conclusion

This compound and its derivatives are enabling tools in modern drug discovery and chemical biology. Their primary value is not derived from a direct pharmacological effect but from their utility as versatile chemical building blocks. By providing two distinct and reactive functional groups, they facilitate the synthesis of complex therapeutic agents, such as potent kinase inhibitors, and enable the construction of sophisticated molecular probes and bioconjugates. Understanding the mechanism of utility of these compounds is crucial for researchers aiming to develop next-generation targeted therapies and research tools.

References

- 1. This compound | RUO [benchchem.com]

- 2. 2-(2-Formyl-4-Nitrophenoxy)-Hexanoate, CasNo.335153-23-6 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, a bifunctional organic compound with significant potential in chemical biology and medicinal chemistry. This document details the structural characteristics, synthesis, and spectroscopic signature of the molecule. A key focus is the conformational analysis, supported by crystallographic data from a closely related methyl ester derivative. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization and presents a hypothetical signaling pathway to illustrate its potential application as a chemical probe or modulator of biological processes.

Molecular Structure and Properties

This compound is a multifaceted molecule featuring a substituted aromatic ring linked to a hexanoic acid moiety via an ether bond. The key functional groups that define its reactivity and potential applications are the formyl (-CHO), nitro (-NO2), and carboxylic acid (-COOH) groups.

The molecular formula is C₁₃H₁₅NO₆, and its molecular weight is approximately 281.27 g/mol [1]. The presence of both a reactive aldehyde and a carboxylic acid makes it a valuable intermediate for the synthesis of more complex molecules, such as molecular probes, enzyme inhibitors, and Proteolysis Targeting Chimeras (PROTACs)[1]. The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the formyl group.

Summary of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₆ | [1] |

| Molecular Weight | 281.27 g/mol | [1] |

| CAS Number | 335153-21-4 | |

| Canonical SMILES | CCCCC(C(=O)O)OC1=C(C=C(C=C1)--INVALID-LINK--[O-])C=O | [1] |

| InChIKey | BQZBIATZHUXDFL-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of its methyl ester precursor followed by hydrolysis.

Experimental Protocol: Synthesis of rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

This protocol is based on the synthesis of the methyl ester intermediate.

-

Materials:

-

5-nitrosalicylaldehyde

-

rac-Methyl 2-bromohexanoate

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol (CH₃OH)

-

-

Procedure:

-

A mixture of 5-nitrosalicylaldehyde (0.2 mol, 33.4 g), rac-methyl 2-bromohexanoate (0.2 mol, 41.8 g), and anhydrous potassium carbonate (0.2 mol, 27.6 g) in DMF (400 ml) is prepared.

-

The reaction mixture is heated to 365-367 K (92-94 °C) and stirred for 3.5 hours.

-

After the reaction is complete, the precipitate is filtered and washed.

-

The crude product is crystallized from methanol (15 ml for 0.1 g of product) at room temperature to yield colorless crystals of rac-methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

-

Experimental Protocol: Hydrolysis to this compound

-

Materials:

-

rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

-

Procedure:

-

Suspend rac-methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (29.5 g) in water.

-

Heat the suspension to 50°C.

-

Slowly add a solution of aqueous hydrochloric acid (10.8 g concentrated HCl in 50 mL water) to adjust the pH to 1.8.

-

Cool the acidic solution to 45°C to induce crystallization of the product.

-

Isolate the solid product by filtration.

-

Wash the solid with water and dry at 55°C for 12 hours.

-

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Observables |

| ¹H-NMR | - Singlet for the formyl proton (~10.1 ppm)- Doublets for the nitrophenoxy aromatic protons (δ 8.2–8.4 ppm)- Multiplets for the hexanoic acid chain protons (δ 1.2–2.5 ppm) |

| Mass Spectrometry (MS/MS) | - Fragmentation patterns showing the loss of CO₂ (m/z 44) from the carboxylic acid group. |

| Infrared (IR) Spectroscopy | - Carbonyl stretches around 1700 cm⁻¹ for the formyl and carboxylic acid groups. |

Molecular Conformation

A study on the methyl ester reveals that the nitro group and the aldehyde group are approximately coplanar with the benzene ring. This planarity is indicated by the torsion angles O1—N—C3—C4 of 170.9(4)° and C6—C5—C7—O3 of 177.6(4)°. Furthermore, the plane of the ester group of the methyl hexanoate side chain forms a dihedral angle of 80.0(2)° with the benzene ring.

Based on this data, it can be inferred that in this compound, the substituted phenoxy moiety is largely planar. The hexanoic acid chain is expected to be oriented nearly perpendicular to this plane, which can influence its interaction with biological macromolecules by minimizing steric hindrance.

Crystallographic Data for rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.918(3) |

| b (Å) | 4.922(1) |

| c (Å) | 20.928(4) |

| β (°) | 103.26(3) |

| V (ų) | 1495.7(5) |

| Z | 4 |

Potential Biological Role and Signaling Pathway Modulation

While specific biological targets for this compound have not been definitively identified in the literature, its bifunctional nature makes it an ideal candidate for use as a chemical tool to probe and modulate biological pathways. The aldehyde can be used for covalent modification of proteins, while the carboxylic acid can serve as a handle for attachment to other molecules or surfaces.

One hypothetical application is in the development of a targeted covalent inhibitor. The hexanoic acid moiety could provide non-covalent interactions with a target protein, positioning the reactive aldehyde group for covalent bond formation with a nucleophilic residue (e.g., lysine) in the protein's binding site. The nitrophenoxy group would contribute to the binding affinity and specificity.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical mechanism where this compound acts as a covalent inhibitor of a kinase, thereby blocking a downstream signaling cascade. This is a conceptual representation of its potential application.

Conclusion

This compound is a well-defined chemical entity with significant potential for applications in drug discovery and chemical biology. Its synthesis is straightforward, and its structural features, particularly the bifunctional nature and the defined conformation, make it an attractive scaffold for the design of targeted molecular probes and modulators of biological pathways. Further research into its specific biological targets will undoubtedly expand its utility in the scientific community.

References

A Technical Guide to the Biological Activities of Nitrophenoxy Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenoxy compounds, a class of organic molecules characterized by the presence of a nitrophenyl group linked via an ether bond, have garnered significant attention in medicinal chemistry and drug discovery. The nitro group (NO₂), a potent electron-withdrawing moiety, profoundly influences the molecule's electronic properties, reactivity, and potential for biological interactions.[1][2] This often makes these compounds pharmacologically active, serving as scaffolds for a diverse range of therapeutic agents.[2][3] Many nitro-aromatic compounds act as prodrugs, undergoing metabolic reduction within biological systems to yield reactive intermediates that exert therapeutic or toxic effects.[4] This technical guide provides an in-depth overview of the multifaceted biological activities of nitrophenoxy derivatives, focusing on their anticancer, antimicrobial, antiviral, herbicidal, and enzyme-inhibiting properties.

General Mechanism of Action: Bioreductive Activation

A common mechanistic theme for many biologically active nitro compounds is their role as prodrugs that require bioreductive activation.[4][5] This process is typically catalyzed by nitroreductase (NTR) enzymes found in both mammalian and microbial cells. The reduction of the nitro group can proceed through a one-electron or two-electron pathway, generating highly reactive intermediates such as nitroso and hydroxylamino derivatives.

Under aerobic conditions, the one-electron reduction produces a nitro radical anion. This radical can be re-oxidized back to the parent nitro compound by molecular oxygen, creating a superoxide anion in a process known as a "futile cycle."[5] This cycle generates significant oxidative stress through the production of reactive oxygen species (ROS), contributing to cellular toxicity.[4] Under anaerobic or hypoxic conditions, further reduction can occur, leading to cytotoxic species that can damage DNA and other macromolecules.[5]

Anticancer Activity

Nitrophenoxy derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of key enzymes, induction of apoptosis, and as immune checkpoint inhibitors.

Mechanism of Action

The anticancer effects of these compounds are diverse. Some derivatives act as topoisomerase I inhibitors, preventing the relaxation of supercoiled DNA, which is crucial for replication and transcription.[6] Others function as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in tumors.[7][8] A particularly novel approach involves the inhibition of the PD-1/PD-L1 immune checkpoint pathway, which helps cancer cells evade the immune system.[9] Furthermore, many nitrophenoxy chalcones and related structures induce apoptosis and cause cell cycle arrest in cancer cells.[10]

Structure-Activity Relationships (SAR)

The cytotoxic activity of nitrophenoxy compounds is highly dependent on their substitution patterns. For chalcone-based derivatives, the reactive α,β-unsaturated keto group is often crucial for biological effects.[1] For C-10 substituted derivatives of the active metabolite SN-38, the 4-nitrobenzyl group was found to be the most effective deactivating trigger, reducing cytotoxicity by 19-fold compared to SN-38, which is a desirable characteristic for a hypoxia-activated prodrug.[6] In a series of o-(biphenyl-3-ylmethoxy)nitrophenyl compounds designed as PD-1/PD-L1 inhibitors, subtle modifications to the biphenyl and nitrophenyl rings led to a wide range of inhibitory activities, with IC₅₀ values spanning from 2.7 to 87.4 nM.[9]

Data Presentation: Anticancer Activity

| Compound Class | Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| Tetrahydroisoquinolines | 5h | PACA2 (Pancreatic) | IC₅₀ | 25.9 µM | [11],[12] |

| 6b | A459 (Lung) | IC₅₀ | 34.9 µM | [11],[12] | |

| SN-38 Derivatives | 2-nitrobenzyl-SN-38 | K562 (Leukemia) | IC₅₀ | 25.9 nM | [6] |

| 3-nitrobenzyl-SN-38 | K562 (Leukemia) | IC₅₀ | 12.2 nM | [6] | |

| 4-nitrobenzyl-SN-38 | K562 (Leukemia) | IC₅₀ | 58.0 nM | [6] | |

| Nitrophenyl Chalcone | 3f | HCT-116 (Colon) | IC₅₀ | 2.38 µM | [10] |

| 3f | HT-29 (Colon) | IC₅₀ | 7.89 µM | [10] | |

| PD-1/PD-L1 Inhibitors | B2 | (Biochemical Assay) | IC₅₀ | 2.7 nM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The nitrophenoxy compounds are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is then added to dissolve the crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

Antimicrobial Activity

Nitrophenoxy compounds have demonstrated broad-spectrum antimicrobial activity, including effectiveness against multidrug-resistant bacteria and fungi.[13][14]

Mechanism of Action

The antimicrobial action is often linked to the bioreduction of the nitro group by microbial nitroreductases, leading to the production of cytotoxic reactive nitrogen species and ROS.[5] For some derivatives, the mechanism may also involve the disruption of cellular membranes due to their lipophilic nature or specific interactions with microbial enzymes.[15] For example, some halogenated nitro-compounds are thought to act on the fungal cell wall, independent of changes in chitin and β-glucan levels.[14]

Structure-Activity Relationships (SAR)

For nitrobenzyl-oxy-phenol derivatives, the degree of methylation on the phenol ring influences activity, with a 2,3,5-trimethyl substituted compound showing the best activity against Moraxella catarrhalis.[16] In another series, mono-halogenation of the phenyl ring in 3-nitro-2-phenyl-2H-chromene structures was shown to be beneficial for anti-staphylococcal and anti-Candida activity.[14] The presence of nitro groups, particularly at the C2 and C4 positions of a pyrrole ring, has been shown to enhance antibacterial activity, which is attributed to improved lipophilicity and better membrane interaction.[15]

Data Presentation: Antimicrobial Activity

| Compound Class | Compound ID | Microorganism | Activity Metric | Value | Reference |

| Nitrobenzyl-oxy-phenol | 4b | Moraxella catarrhalis | MIC | 11 µM | [16],[17] |

| Aminobenzylated 4-Nitrophenol | Chlorine Derivative | MRSA, VRE | MIC | 1.23 µM | [13] |

| Mono-halogenated Nitro-olefin | 4b & 4c | Staphylococcus spp. | MIC | 15.6-62.5 µg/mL | [14] |

| 4b & 4c | Staphylococcus spp. | MBC | 62.5 µg/mL | [14] | |

| 4c & 4d | Candida spp. | MIC | 7.8-31.25 µg/mL | [14] | |

| 4c & 4d | Candida spp. | MFC | 15.6-500 µg/mL | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

-

Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: A standardized suspension of the target microorganism is prepared and added to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Controls: Positive (microorganism with no compound) and negative (medium only) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.[17]

Antiviral and Other Activities

Antiviral Activity

Certain 4-(2-nitrophenoxy)benzamide derivatives have shown potent antiviral activities by inhibiting deubiquitinase (DUB) enzymes, which are crucial for the replication of viruses like Adenovirus, HSV-1, and coxsackievirus.[18]

| Compound Class | Compound ID | Virus | Activity Metric | Value | Reference |

| 4-(2-nitrophenoxy)benzamides | 8c, 8d, 10b, 8a | Adenovirus, HSV-1, Coxsackievirus | IC₅₀ | 10.22 - 44.68 µM | [18] |

| (Various) | (Cell Line) | CC₅₀ | 72.93 - 120.50 µM | [18] |

Enzyme Inhibition

Beyond the anticancer and antiviral targets mentioned, nitrophenoxy compounds have been developed as selective inhibitors for other enzymes. Notably, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) is a well-known selective inhibitor of cyclo-oxygenase-2 (PGHS-2), giving it anti-inflammatory properties with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[7][8] Other derivatives have been synthesized to inhibit phospholipase A2 and proteases, which are implicated in inflammatory conditions like ulcerative colitis.[19]

Herbicidal Activity

The compound 2,4-dichlorophenyl-p-nitrophenyl ether, known as nitrofen, was used as a pre- and post-emergence herbicide.[20] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase.[20] More recent research has focused on developing novel picolinic acids containing a nitrophenyl-pyrazolyl moiety as potential synthetic auxin herbicides, which show potent inhibition of broadleaf weeds.[21]

Conclusion

The nitrophenoxy scaffold is a versatile and privileged structure in the development of biologically active compounds. The presence of the nitro group is key to many of their activities, often enabling a prodrug strategy based on bioreductive activation. Research has demonstrated their potential across a wide therapeutic spectrum, including oncology, infectious diseases, and inflammation. The continued exploration of structure-activity relationships will be critical for optimizing the potency and selectivity of these compounds, paving the way for the development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. svedbergopen.com [svedbergopen.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337), on the cyclo-oxygenase activity of human blood prosta-glandin endoperoxide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745,337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and biological evaluation of certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitrofen | C12H7Cl2NO3 | CID 15787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proposed Synthesis and Potential Biological Evaluation of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid

Disclaimer: The compound 2-(2-Formyl-4-nitrophenoxy)hexanoic acid is not a widely documented substance with an established history of discovery. This guide, therefore, presents a scientifically plausible, hypothetical framework for its synthesis, characterization, and biological evaluation based on established principles of organic chemistry and pharmacology, drawing parallels from structurally similar compounds.

Introduction

Phenoxyalkanoic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a nitro group and a formyl group onto the phenyl ring can further modulate the compound's physicochemical properties and biological effects. Nitro-containing compounds are known to exhibit a wide spectrum of activities, including antimicrobial, antiparasitic, and antineoplastic effects, often through redox-mediated mechanisms.[1][2][3][4] The formyl group provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery. This guide outlines a potential pathway for the synthesis and investigation of the novel compound, this compound.

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved via a modified Williamson ether synthesis. This well-established reaction is a cornerstone in the formation of ethers from an organohalide and an alkoxide.[5][6][7][8] In this proposed pathway, the sodium salt of 2-hydroxy-5-nitrobenzaldehyde (the phenoxide) would act as the nucleophile, reacting with an ethyl 2-bromohexanoate. The subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid. A similar approach has been documented for the synthesis of related 2-(2-formyl-4-nitrophenoxy)alkanoic acids.[9][10][11]

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)hexanoate

-

To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in a suitable inert solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add ethyl 2-bromohexanoate (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~56 °C for acetone) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(2-formyl-4-nitrophenoxy)hexanoate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Once the reaction is complete, acidify the mixture with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Following a successful synthesis, the structure and purity of this compound would be confirmed using a battery of analytical techniques. The expected data from these analyses are summarized below.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point range, indicating a pure crystalline solid. |

| ¹H NMR | Resonances corresponding to the aldehydic proton (~10 ppm), aromatic protons, the proton on the alpha-carbon of the hexanoic acid chain, and the protons of the hexanoic acid alkyl chain. |

| ¹³C NMR | Signals for the carbonyl carbons of the aldehyde and carboxylic acid, aromatic carbons, and the carbons of the hexanoic acid chain. |

| FT-IR | Characteristic absorption bands for the O-H of the carboxylic acid, C=O of the aldehyde and carboxylic acid, C-O-C of the ether linkage, and the N-O bonds of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₃H₁₅NO₆). |

| Computed Properties for a Similar Compound: 2-(2-Formyl-4-nitrophenoxy)acetic acid | Value |

| Molecular Formula | C₉H₇NO₆[12] |

| Molecular Weight | 225.15 g/mol [12] |

| XLogP3 | 0.8[12] |

Hypothetical Biological Evaluation

Given the presence of the nitroaromatic scaffold, a primary area of investigation for the biological activity of this compound would be its antimicrobial and antiparasitic properties. Many nitro-containing drugs exert their effects by being bioreduced within the target organism to generate reactive nitroso and other radical species that can damage cellular macromolecules such as DNA.[1]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

-

Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be selected.

-

Broth Microdilution Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Potential Signaling Pathway of Action

Caption: Hypothetical mechanism of antimicrobial action.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the discovery and development of this compound. The proposed synthetic route is based on well-established chemical principles, and the suggested biological evaluation targets a likely mechanism of action for a molecule of this class. Further research would be necessary to validate these hypotheses and to fully elucidate the chemical and biological properties of this novel compound. The presence of both a nitro group and a reactive aldehyde suggests that this molecule could serve as a versatile scaffold for the development of new therapeutic agents.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. francis-press.com [francis-press.com]

- 6. fvs.com.py [fvs.com.py]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Formyl-4-nitrophenoxy)hexanoic acid: Synthesis, and Handling Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult a specific and verified SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.

Introduction

2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional organic compound with the CAS number 335153-21-4. Its structure, featuring a carboxylic acid, an aldehyde, and a nitro group on a phenoxy backbone, makes it a versatile intermediate in organic synthesis. This guide provides a summary of its known properties, a detailed synthesis protocol, and general safety and handling recommendations based on available data.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 335153-21-4 |

| Molecular Formula | C₁₃H₁₅NO₆ |

| Molecular Weight | 281.27 g/mol |

| Appearance | Not specified (likely a solid) |

| Solubility | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| LD50 (Oral) | Data not available |

| LD50 (Dermal) | Data not available |

| LC50 (Inhalation) | Data not available |

Synthesis and Experimental Protocols

This compound is primarily used as a synthetic intermediate. For instance, it is a known impurity and starting material in the synthesis of Dronedarone, a pharmaceutical agent. The following protocols describe its synthesis from a precursor and its subsequent hydrolysis.

Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

This procedure outlines the nitration of the precursor, methyl 2-(2-formylphenoxy)hexanoate.

Experimental Workflow: Synthesis

Methodological & Application

Application Notes: Utilizing 2-(2-Formyl-4-nitrophenoxy)hexanoic acid for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific bioconjugation is a cornerstone of modern drug development, enabling the precise attachment of payloads such as drugs, imaging agents, or other functional molecules to biomolecules like proteins and antibodies.[1] Among the array of chemical handles available, the aldehyde group offers a unique advantage due to its absence in native proteins, thereby allowing for highly selective modifications.[1] 2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional linker that capitalizes on this principle. Its structure incorporates a reactive aldehyde for chemoselective ligation and a carboxylic acid for payload attachment, making it a valuable tool in the construction of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs).[2]

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, covering fundamental principles, detailed experimental protocols, and data interpretation.

Principle of Aldehyde-Based Bioconjugation

The core of this bioconjugation strategy lies in the reaction between the aldehyde group of the linker and a nucleophilic partner on a biomolecule or a payload carrying a compatible functional group. The most common reactions involve the formation of stable oxime or hydrazone linkages through condensation with aminooxy or hydrazide moieties, respectively.[1][3]

-

Oxime Ligation: The reaction of an aldehyde with an aminooxy group (-O-NH2) forms a highly stable oxime bond (C=N-O).[4]

-

Hydrazone Ligation: The reaction of an aldehyde with a hydrazide group (-C(O)-NH-NH2) forms a hydrazone bond (C=N-NH-).[1]

The stability of the resulting linkage is a critical consideration in the design of bioconjugates.[5]

Data Presentation

Table 1: Comparative Stability of Oxime and Hydrazone Linkages

The hydrolytic stability of the formed conjugate is paramount, particularly for in vivo applications. Oxime linkages exhibit significantly greater stability compared to hydrazone linkages, especially at physiological pH.[5][6][7]

| Linkage Type | Relative Rate of Hydrolysis (k_rel) | General Stability | Key Characteristics |

| Oxime | 1 | Very High | Highly stable across a wide pH range, preferred for applications requiring long-term stability.[4][5][8] |

| Hydrazone | ~300-600 | Moderate to Low | Less stable than oximes, particularly susceptible to hydrolysis under acidic conditions.[5][6][8] |

Data adapted from studies comparing isostructural hydrazones and oximes.[5][6]

Table 2: Typical Reaction Parameters for Oxime Ligation

| Parameter | Recommended Range | Notes |

| pH | 5.5 - 7.0 | The reaction rate is pH-dependent, with mildly acidic conditions often accelerating the reaction.[3] |

| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate, but protein stability must be considered.[1] |

| Molar Excess of Aminooxy-Payload | 5- to 20-fold | A molar excess of the payload drives the reaction towards completion.[1] |

| Reaction Time | 2 - 12 hours | Reaction progress should be monitored to determine the optimal time.[1] |

| Catalyst (optional) | Aniline or aniline derivatives | Can significantly accelerate the reaction rate at neutral pH.[3] |

Experimental Protocols

The use of this compound in bioconjugation is typically a two-stage process:

-

Payload Activation: The carboxylic acid of the linker is first coupled to a payload of interest (e.g., a drug, fluorescent dye, or biotin) that has a reactive amine group.

-

Bioconjugation: The aldehyde group of the activated payload-linker construct is then reacted with a biomolecule containing an aminooxy or hydrazide handle.

Protocol 1: Activation of this compound with an Amine-Containing Payload

This protocol describes the coupling of the linker to a payload via amide bond formation.

Materials:

-

This compound

-

Amine-containing payload (e.g., drug, fluorescent dye)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Carbodiimide Addition: Cool the solution to 0°C in an ice bath and add DCC (1.1 equivalents) portion-wise.

-

Activation: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours to form the NHS ester.

-

Payload Coupling: In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF. Add TEA or DIPEA (2 equivalents).

-

Amide Bond Formation: Add the activated NHS ester solution dropwise to the payload solution. Let the reaction proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting aldehyde-functionalized payload-linker conjugate by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the product using techniques such as NMR and mass spectrometry.

Protocol 2: Bioconjugation of the Aldehyde-Functionalized Payload to an Aminooxy-Modified Protein

This protocol details the oxime ligation of the activated payload-linker to a protein.

Materials:

-

Aldehyde-functionalized payload-linker conjugate (from Protocol 1)

-

Aminooxy-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 6.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the aldehyde-functionalized payload-linker in anhydrous DMSO (e.g., 10 mM).

-

Ensure the aminooxy-modified protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.

-

-

Ligation Reaction:

-

Add the stock solution of the aldehyde-functionalized payload-linker to the protein solution to achieve a final 5- to 20-fold molar excess of the linker-payload.[1] The final concentration of DMSO should be kept below 10% (v/v) to maintain protein integrity.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle shaking.[1] Monitor the reaction progress by SDS-PAGE or mass spectrometry.

-

Purification:

-

Remove the unreacted payload-linker and byproducts by size-exclusion chromatography (SEC).

-

Exchange the buffer to a suitable storage buffer for the final bioconjugate.

-

-

Characterization:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

-

Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR) if applicable.[9][10][11]

-

Functional Assays: Perform relevant functional assays to ensure the biological activity of the protein is retained after conjugation.

-

Mandatory Visualizations

Experimental Workflow

Logical Relationship of Components in a PROTAC

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | RUO [benchchem.com]

- 3. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]